3-(1H-benzotriazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Salor-int l474878-1ea involves the reaction of 1H-benzotriazole-1-propanoic acid with phenylmethylenehydrazide. The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Salor-int l474878-1ea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The benzotriazole and hydrazide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Salor-int l474878-1ea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Salor-int l474878-1ea involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with various enzymes and proteins, potentially inhibiting or modulating their activity. The hydrazide group can form covalent bonds with target molecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- 1H-Benzotriazole-1-propanoic acid
- Phenylmethylenehydrazide
- 3-(1H-1,2,3-benzotriazol-1-yl)-N’-benzylidenepropanohydrazide derivatives
Uniqueness
Salor-int l474878-1ea is unique due to its specific combination of benzotriazole and hydrazide functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15N5O |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-benzylideneamino]propanamide |
InChI |
InChI=1S/C16H15N5O/c22-16(19-17-12-13-6-2-1-3-7-13)10-11-21-15-9-5-4-8-14(15)18-20-21/h1-9,12H,10-11H2,(H,19,22)/b17-12+ |
InChI Key |
UCNOKOMOLVUPOP-SFQUDFHCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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